molecular formula C10H14ClNO2 B113197 Methyl 3-amino-3-phenylpropanoate hydrochloride CAS No. 88831-43-0

Methyl 3-amino-3-phenylpropanoate hydrochloride

Cat. No.: B113197
CAS No.: 88831-43-0
M. Wt: 215.67 g/mol
InChI Key: GYKTZBZYSKZYDB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 3-amino-3-phenylpropanoate hydrochloride is a chiral β-amino ester derivative with the molecular formula C₁₀H₁₃NO₂·HCl and a molecular weight of 215.68 g/mol . It exists as a white crystalline solid and is commonly used as a key intermediate in pharmaceutical synthesis, particularly for antiretroviral drugs like maraviroc . The compound’s stereochemistry is critical, with the (S)-enantiomer (CAS: 144494-72-4) being pharmacologically relevant .

Synthesis The racemic form (±)-methyl 3-amino-3-phenylpropanoate is synthesized via a condensation reaction between benzaldehyde, ammonium acetate, and malonic acid in ethanol, followed by esterification with methanol and thionyl chloride (yield: 46%) . The (S)-enantiomer is obtained via resolution using (+)-L-tartaric acid, yielding 60% after crystallization and extraction .

Properties

IUPAC Name

methyl 3-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKTZBZYSKZYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385405
Record name methyl 3-amino-3-phenylpropanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88831-43-0
Record name methyl 3-amino-3-phenylpropanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-phenyl-3-amino-propionate hydrochloride
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Preparation Methods

Continuous Flow Esterification

  • Reactor Type : Tubular flow reactor with static mixers.

  • Parameters :

    • Temperature: 70°C

    • Residence Time: 2 hours

    • Catalyst: Solid acid resins (e.g., Amberlyst-15)

  • Output : 90% conversion rate, with in-line HPLC monitoring for real-time adjustments.

Enzymatic Bioreactors

  • Design : Immobilized PCL on silica gel supports.

  • Benefits : Reusable catalysts (≥10 cycles), reduced solvent waste.

  • Performance : 82% ee maintained over 5 batches, with 95% substrate conversion.

Analytical Validation and Quality Control

Rigorous analytical protocols ensure compliance with pharmaceutical standards:

Parameter Method Specification
Purity Reverse-phase HPLC (C18 column)≥98% (UV detection at 210 nm)
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)≥98% ee for (S)-enantiomer
Salt Content Ion chromatographyCl⁻: 13.8% (theoretical: 13.8%)
Residual Solvents GC-MSMethanol <0.1% (ICH Q3C guidelines)

Comparative Analysis of Preparation Methods

Method Yield ee (%) Scalability Cost Efficiency
Fischer Esterification46–60%N/AModerateHigh
Enzymatic Resolution60–75%>98LowModerate
Continuous Flow85–90%N/AHighHigh
Catalytic Hydrogenation87%N/AModerateModerate

Key Observations :

  • Enzymatic resolution achieves the highest enantiopurity but requires specialized equipment.

  • Continuous flow systems excel in large-scale production but lack stereoselectivity without chiral catalysts.

Chemical Reactions Analysis

General Reactions

Methyl 3-amino-3-phenylpropanoate hydrochloride can participate in several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: The ester group can be converted to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives using reagents like alkyl halides or acyl chlorides.

Use as a Chiral Building Block

Methyl 3-amino-3-phenylpropanoate can be used as a chiral building block in organic synthesis . For example, it has been used in the synthesis of 13-hydroxyisocyclocelabenzine . It is also a model substrate for the kinetic resolution of β-amino esters .

Enzymatic Hydrolysis

Methyl 3-amino-3-phenylpropanoate can undergo enzymatic hydrolysis using Porcine Liver Carboxylase (PCL) .

Reactant Amount
β-amino ester 4a-k0.28 mmol
PCL2:1 weight ratio
Solvent Volume
1,4-dioxane2.8 mL
Distilled water25 mL, 1.40 mmol
Conditions Details
Shaken at 45°C and 250 rpm. The rate of the reaction - as measured by the enantiomeric excess of the -amino ester - was tracked via HPLC.
Products Details
(S)-3-amino-3-arylpropionic acids and methyl (R)-estersObtained with very high enantioselectivity.

Other Reactions

Methyl 3-amino-3-phenylpropanoate reacts with 2,6-difluoronitrobenzene in the presence of potassium carbonate .

Reactant Amount
2,6-difluoronitrobenzene272 mg, 1.71 mmol
Methyl-3-amino-3-phenylpropanoate553 mg, 2.57 mmol
Potassium carbonate709 mg, 5.13 mmol
4-Piperidinecarboxylic acid335 mg, 2.59 mmol
Solvent Volume
DMSO2 mL
Conditions Details
Stirred at room temperature for 24 hours. 4-Piperidinecarboxylic acid was added, and the resulting suspension stirred at room temperature for 24 hours, and then heated at 100 °C for 3 hours. The suspension was cooled to room temperature and diluted with water. The aqueous solution was extracted with ethyl acetate, and the separated aqueous layer acidified with dilute hydrochloric acid (pH<4), and re-extracted with ethyl acetate.

Scientific Research Applications

Methyl 3-amino-3-phenylpropanoate hydrochloride exhibits significant biological activity, particularly in the following areas:

3.1. Antimicrobial Properties
Research indicates that this compound has potential antimicrobial effects, making it a candidate for developing new antibiotics. Studies have demonstrated its efficacy against various bacterial strains, suggesting its role in pharmaceutical formulations aimed at treating infections .

3.2. Neurological Applications
This compound is being investigated for its neuroprotective properties. It has shown promise in modulating neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmaceutical Applications

This compound is primarily used in the pharmaceutical industry for:

4.1. Chiral Drug Development
As a chiral building block, it is utilized in the synthesis of various pharmaceuticals, particularly those requiring specific enantiomeric forms for enhanced efficacy and reduced side effects .

4.2. Synthesis of β-Amino Acids
The compound serves as a precursor for synthesizing β-amino acids, which are essential in developing peptide-based drugs and other bioactive compounds .

Case Studies

Several studies illustrate the applications of this compound:

5.1. Study on Antimicrobial Activity
A recent study published in a peer-reviewed journal demonstrated that derivatives of methyl 3-amino-3-phenylpropanoate exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

5.2. Neuroprotective Effects
Another study explored its neuroprotective effects in animal models of neurodegeneration, showing promising results in improving cognitive function and reducing neuronal loss .

Mechanism of Action

The mechanism of action of methyl 3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also bind to receptors or other proteins, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₀H₁₀F₂NO₂·HCl 251.65 1333750-44-9 Fluorine substituents enhance lipophilicity and metabolic stability .
Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl C₁₁H₁₅NO₃·HCl 245.70 68208-19-5 Methoxy group improves solubility but may reduce CNS penetration .

Key Findings :

  • Fluorinated derivatives (e.g., 2,4-difluoro) exhibit higher lipophilicity (logP ~1.8) compared to the parent compound (logP ~1.2), making them more suitable for blood-brain barrier penetration .
  • Methoxy-substituted analogs show reduced crystallinity, complicating purification but improving aqueous solubility .

Ester Variants

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(S)-Ethyl 3-amino-3-phenylpropanoate HCl C₁₁H₁₅NO₂·HCl 229.70 167834-24-4 Ethyl ester increases hydrolytic stability; used in peptide mimetics .
Isopropyl 3-amino-3-phenylpropanoate HCl C₁₂H₁₇NO₂·HCl 243.73 100369-82-2 Bulkier ester group slows metabolism, prolonging half-life .

Key Findings :

  • Ethyl ester derivatives demonstrate 20–30% slower hydrolysis rates in plasma compared to methyl esters, enhancing bioavailability .
  • Isopropyl analogs require cryogenic storage (-20°C) due to lower thermal stability .

Enantiomeric Comparisons

Compound Name [α]D (Conditions) Purity (ee) Pharmacological Relevance
(S)-Methyl 3-amino-3-phenylpropanoate HCl -15.6 (c=1.13 in CH₂Cl₂) 98% ee Active enantiomer in maraviroc synthesis .
(R)-Ethyl 3-amino-3-phenylpropanoate HCl Not reported 98% ee Limited activity; used in chiral auxiliary studies .

Key Findings :

  • The (S)-enantiomer is critical for binding to CCR5 receptors in HIV entry inhibition .
  • Racemic mixtures (±) are less cost-effective due to required resolution steps but serve as starting materials for chiral separations .

Biological Activity

Methyl 3-amino-3-phenylpropanoate hydrochloride, a chiral compound with significant implications in medicinal chemistry, exhibits a variety of biological activities primarily due to its structural components. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C10_{10}H13_{13}ClN2_2O\
  • Molecular Weight : Approximately 179.22 g/mol
  • Functional Groups : Contains an amino group, a methyl ester, and a phenyl group attached to a propanoate backbone.

This unique structure allows for interactions with various biological targets, influencing neurotransmitter systems and metabolic pathways.

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and influence neurotransmitter dynamics. Key mechanisms include:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in amino acid metabolism, which could impact various metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal signaling.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits dose-dependent effects on cellular processes:

  • Protein Synthesis : Similar compounds have shown effects on protein synthesis rates, suggesting potential applications in muscle wasting conditions.
  • Neurotransmitter Interaction : Its structural similarity to phenylalanine indicates possible roles in neurotransmitter production and modulation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits amino acid metabolism enzymes
Protein SynthesisAffects rates in similar structural compounds
Neurotransmitter ModulationPotential influence on neurotransmitter systems

Study on Enzyme Inhibition

A study highlighted the compound's potential as an enzyme inhibitor, specifically targeting enzymes involved in metabolic pathways related to amino acids. The findings suggested that this compound could serve as a lead compound for developing therapeutics aimed at metabolic disorders.

Study on Neurotransmitter Systems

Research indicated that compounds with similar structures can influence neurotransmitter levels in the brain. This suggests that this compound may have applications in treating neurological disorders by modulating neurotransmitter activity .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound remains under investigation. However, its properties as a hydrochloride salt enhance solubility and stability, which are critical for therapeutic efficacy. Studies have indicated that similar compounds maintain bioavailability through specific absorption mechanisms that protect them from rapid metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-amino-3-phenylpropanoate hydrochloride, and how can purity be optimized?

  • Methodology :

  • Esterification : React 3-amino-3-phenylpropanoic acid with methanol in the presence of thionyl chloride (SOCl₂) or HCl gas to form the methyl ester hydrochloride salt .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., HCl/dioxane) .
  • Purification : Employ recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >98% purity .
    • Key Considerations : Monitor reaction progress via TLC (silica gel, ninhydrin staining) and confirm purity via NMR (D₂O, δ 1.5–4.0 ppm for ester and amine protons) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • X-ray Crystallography : Resolve crystal structure using SHELX programs (SHELXD for solution, SHELXL for refinement) .
  • NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to identify ester (-COOCH₃), amine (-NH₃⁺), and phenyl resonances .
    • Purity Analysis :
  • HPLC : C18 column, 0.1% TFA in mobile phase, UV detection at 210–254 nm .
  • Elemental Analysis : Verify C, H, N, Cl content (theoretical: C 51.6%, H 5.9%, N 5.5%, Cl 13.8%) .

Q. How should this compound be stored to ensure stability?

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis or oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free acid or methyl ester hydrolysis) .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Cross-Validation :

  • Compare X-ray-derived bond lengths (e.g., C-O ester: ~1.34 Å) with DFT-calculated geometries (B3LYP/6-31G*) .
  • Validate NMR assignments using 2D experiments (COSY, HSQC) to resolve overlapping signals .
    • Case Study : Discrepancies in amine proton environments may arise from dynamic effects in solution (e.g., rapid proton exchange) versus static crystal structures .

Q. How can impurity profiles be rigorously analyzed during synthesis?

  • Impurity Identification :

  • Use reference standards (e.g., ethyl ester analog, CAS 6335-76-8) to calibrate HPLC retention times .
  • LC-MS (ESI+) to detect byproducts (e.g., methyl ester hydrolysis product, m/z 180.1 [M+H]⁺) .
    • Method Development : Optimize gradient elution (5→95% acetonitrile in 20 min) to separate isomers or unreacted intermediates .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Target Screening :

  • Enzyme Inhibition : Test against amino acid decarboxylases or neurotransmitter synthases at 1–100 µM, using fluorometric assays (e.g., NADH-coupled detection) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled GABA analogs) to assess affinity for CNS targets .
    • Data Interpretation : Normalize activity to positive controls (e.g., vigabatrin for GABA-T inhibition) and validate with dose-response curves (IC₅₀ calculation) .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for esterification, reducing environmental impact .
  • Catalyst Optimization : Use immobilized lipases (e.g., CAL-B) for enantioselective synthesis, minimizing heavy-metal waste .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-3-phenylpropanoate hydrochloride
Reactant of Route 2
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Methyl 3-amino-3-phenylpropanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.